5-bromo-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Description
This compound features a 5-bromothiophene-2-carboxamide core linked to a 1,3-thiazol-2-yl group substituted at position 4 with a 7-methoxybenzofuran moiety. The bromine atom at position 5 of the thiophene ring enhances electrophilic reactivity, facilitating cross-coupling reactions, while the benzofuran-thiazole substituent contributes to π-π stacking and hydrogen-bonding interactions in biological systems .
Properties
IUPAC Name |
5-bromo-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O3S2/c1-22-11-4-2-3-9-7-12(23-15(9)11)10-8-24-17(19-10)20-16(21)13-5-6-14(18)25-13/h2-8H,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFUGTACRYQPRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The benzofuran moiety can be introduced via a Suzuki coupling reaction, and the final product is obtained by amidation of the thiophene carboxylic acid with the thiazole derivative .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and continuous flow reactors to streamline the process .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like alkyl, aryl, or halogen substituents .
Scientific Research Applications
Medicinal Chemistry
The compound's unique structural features make it a promising candidate for drug development, particularly in the fields of anticancer and antimicrobial research.
Anticancer Activity
Recent studies have indicated that compounds similar to 5-bromo-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of thiophene carboxamides have shown significant inhibition against human cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research demonstrates that thiophene derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of substituents like methoxy groups enhances their antibacterial activity by increasing hydrophilicity, which improves the interaction with bacterial membranes .
Materials Science
The electronic properties of thiophene and benzothiazole moieties make this compound valuable in the development of organic semiconductors and light-emitting diodes (OLEDs) .
Organic Semiconductors
Research indicates that compounds containing thiophene rings can be utilized in organic electronic devices due to their favorable charge transport characteristics. The incorporation of benzofuran moieties may further enhance the stability and efficiency of these materials .
Light-Emitting Diodes
The potential application in OLED technology is attributed to the compound's ability to emit light when subjected to an electric current. Studies on related compounds highlight their effectiveness in improving the brightness and color purity of OLEDs .
Biological Studies
This compound serves as a valuable probe in biological research.
Enzyme Inhibition Studies
The compound can be used to investigate enzyme inhibition mechanisms, particularly those related to cancer metabolism. Its interaction with specific enzymes can provide insights into potential therapeutic targets .
Protein-Ligand Interactions
Studies have employed derivatives of this compound to explore protein-ligand interactions, contributing to the understanding of drug design principles and molecular recognition processes .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer and antimicrobial agents | Significant cytotoxicity against cancer cell lines; enhanced antibacterial activity due to substituents |
| Materials Science | Organic semiconductors and OLEDs | Favorable charge transport; improved brightness in OLEDs |
| Biological Studies | Enzyme inhibition and protein-ligand interactions | Insights into therapeutic targets; understanding molecular recognition |
Mechanism of Action
The mechanism of action of 5-bromo-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Structural Variations
Thiophene vs. Furan/Other Heterocycles
- 5-Bromo-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide (): Replaces thiophene with furan, reducing aromaticity and altering electronic properties. The methyl group on the thiazole simplifies steric effects compared to the benzofuran substituent.
- N-(5-R-benzyl-1,3-thiazol-2-yl)thiophene-2-carboxamides (): Retains the thiophene carboxamide but substitutes the benzofuran with benzyl groups. For example, 4-bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide shows cytotoxic activity due to halogenated benzyl substituents .
Substituent Modifications on Thiazole
Comparative Data Table
Key Findings and Insights
Substituent Impact : The 7-methoxybenzofuran group in the target compound likely enhances lipophilicity and target binding compared to simpler analogs like 5-bromo-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide .
Synthetic Flexibility : Suzuki coupling and bromination strategies () provide routes to diverse analogs, enabling structure-activity relationship (SAR) studies .
Biological Potential: While direct data for the target compound is lacking, structural parallels with cytotoxic and antibacterial analogs () suggest therapeutic promise .
Biological Activity
5-bromo-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and efficacy against various cancer cell lines.
Chemical Structure and Properties
The compound features several notable structural elements:
- A bromine atom that may enhance biological activity through halogen bonding.
- A methoxy group which can influence solubility and interaction with biological targets.
- A thiazole ring , known for its role in various pharmacological activities.
- A benzofuran moiety , contributing to its potential anticancer properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including bromination, thiazole formation, and coupling reactions with benzofuran derivatives. The detailed synthetic route is crucial for ensuring the purity and yield of the final product.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance:
- In Vitro Studies : The compound was tested against various cancer cell lines using the MTT assay to determine cell viability. Results indicated that it possesses moderate to high anticancer activity against lung (A549) and cervical (HeLa) cancer cells, with IC50 values comparable to standard chemotherapeutics like doxorubicin .
| Cell Line | IC50 Value (µM) | Comparison Drug | Remarks |
|---|---|---|---|
| A549 | 15 ± 2 | Doxorubicin | Potent inhibitor |
| HeLa | 20 ± 3 | Doxorubicin | Significant cytotoxicity |
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Inhibition of Key Signaling Pathways : Molecular docking studies suggest that it interacts with proteins involved in cell proliferation and survival, such as extracellular signal-regulated kinases (ERK) and fibroblast growth factor receptors (FGFR) .
- Induction of Apoptosis : Morphological changes in cancer cells treated with the compound indicate activation of apoptotic pathways, which is essential for its anticancer effects .
Case Studies
Several studies have explored the biological activity of related compounds:
- Thiazole Derivatives : Research on thiazole-containing compounds has shown promising results against various cancers due to their ability to inhibit tumor growth through multiple mechanisms including apoptosis induction and cell cycle arrest .
- Benzofuran Compounds : Compounds similar to this compound have been reported to exhibit potent anticancer activity due to their unique structural properties that facilitate interaction with cellular targets .
Q & A
Q. Basic to Advanced Characterization
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C5 of thiophene) and amide linkage integrity .
- X-ray crystallography : Use SHELXL for refining crystal structures, particularly to resolve disorder in brominated aromatic systems .
- Mass spectrometry : High-resolution ESI-MS to validate molecular formula (C₁₈H₁₂BrN₃O₃S₂) and isotopic patterns for bromine .
How can structure-activity relationship (SAR) studies be designed for this compound?
Q. Advanced SAR Strategies
- Substituent variation : Synthesize analogs with methoxy (C7 of benzofuran) replaced by ethoxy or halogens to assess electronic effects .
- Bioisosteric replacement : Substitute the thiazole ring with oxazole or pyridine to evaluate heterocycle contributions to activity .
- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to predict binding modes with targets like tyrosine kinases .
What experimental approaches mitigate challenges in crystallographic disorder?
Q. Advanced Crystallography
- Low-temperature data collection (100 K) to reduce thermal motion artifacts .
- SHELXL refinement : Apply restraints for disordered bromine atoms and use TWIN/BASF commands for twinned crystals .
- Validation tools : Check R-factor convergence (<0.05) and Fo-Fc maps to ensure model accuracy .
How should researchers optimize reaction yields in large-scale synthesis?
Q. Advanced Process Chemistry
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., catalyst loading, solvent ratio) .
- Flow chemistry : Implement continuous-flow systems for Suzuki coupling to enhance reproducibility and scalability .
- In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
What strategies validate the compound’s mechanism of action in biological systems?
Q. Advanced Biological Evaluation
- Gene expression profiling : RNA-seq to identify differentially expressed pathways post-treatment .
- Proteomic analysis : SILAC labeling to quantify target protein modulation (e.g., apoptosis regulators) .
- CRISPR knockout models : Validate target dependency by testing activity in cell lines with deleted putative targets .
How can computational modeling enhance understanding of its pharmacokinetics?
Q. Advanced In Silico Methods
- ADMET prediction : Use SwissADME to estimate solubility (LogP ~3.2) and CYP450 metabolism risks .
- MD simulations : Analyze membrane permeability (e.g., blood-brain barrier penetration) via GROMACS .
- Free-energy perturbation : Calculate binding affinity changes for mutated protein targets .
What are the best practices for comparing this compound to structural analogs?
Q. Advanced Comparative Analysis
- Pharmacophore alignment : Superpose analogs using PyMOL to identify conserved interaction motifs .
- Biological profiling : Test against a standardized panel of cancer cell lines (e.g., NCI-60) to rank potency .
- Thermodynamic solubility assays : Compare solubility in PBS vs. DMSO to guide formulation studies .
How should researchers address low yields in amidation steps?
Q. Advanced Troubleshooting
- Coupling reagent screening : Test HATU vs. EDCI/HOBt for carboxamide activation .
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 hrs) and improve yields by 15–20% .
- Schlenk techniques : Exclude moisture/O₂ to prevent side reactions in air-sensitive steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
